molecular formula C18H21ClN4O2 B11153026 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone

Cat. No.: B11153026
M. Wt: 360.8 g/mol
InChI Key: BOYMWTINFJQWFK-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a hydroxypiperidino group, and a pyrimidinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone involves multiple steps. One common method starts with the reaction of 4-chlorophenyl-4-hydroxypiperidine with 2-chloropyrimidine under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol and amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2-pyrimidinylamino)-1-propanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one

InChI

InChI=1S/C18H21ClN4O2/c19-15-4-2-14(3-5-15)18(25)7-12-23(13-8-18)16(24)6-11-22-17-20-9-1-10-21-17/h1-5,9-10,25H,6-8,11-13H2,(H,20,21,22)

InChI Key

BOYMWTINFJQWFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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